2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused heterocyclic core with a pyrimidinone ring system. Key structural features include:
- 9-Methyl group: A methyl substituent at position 9, which may influence steric effects and metabolic stability.
- (Z)-configured thiazolidinone moiety: A thioxo-thiazolidinone group with a 3-methyl substituent, contributing to stereoelectronic properties and possible bioactivity .
Properties
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S2/c1-17-7-6-10-30-21(17)26-22(19(23(30)31)15-20-24(32)27(2)25(33)34-20)29-13-11-28(12-14-29)16-18-8-4-3-5-9-18/h3-10,15H,11-14,16H2,1-2H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUIJMQUGZEAD-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidin-4-one core can produce corresponding alcohols.
Scientific Research Applications
Pharmacological Applications
This compound has shown promise in various pharmacological applications:
1. Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential for development as an anticancer agent .
2. Antidepressant Effects
The benzylpiperazine moiety in the compound is associated with antidepressant activity. Studies have indicated that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. This suggests that the compound may be explored for its potential use in treating depression and anxiety disorders .
3. Antimicrobial Properties
Preliminary investigations have shown that the compound possesses antimicrobial activities against a range of pathogens. Its thiazolidine component is thought to contribute to this effect by disrupting bacterial cell wall synthesis or function . This aspect opens avenues for research into new antimicrobial agents amid rising antibiotic resistance.
Case Studies and Research Findings
Several case studies have documented the effects of similar compounds:
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites and disrupting their catalytic functions . This inhibition can lead to the suppression of microbial growth and the modulation of various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- The benzyl group in the target compound likely enhances membrane permeability compared to ethyl or methyl substituents but may reduce aqueous solubility .
Pharmacological Implications
- Ferroptosis Induction: Analogs with thioxo-thiazolidinone moieties (e.g., ) are implicated in ferroptosis pathways, where the Z-configuration may optimize redox activity .
- Kinase Inhibition: Piperazinyl-pyrido-pyrimidinones are explored as kinase inhibitors. The benzyl group in the target compound could modulate ATP-binding pocket interactions .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a pyrido-pyrimidine core, and a thiazolidine moiety, which are known to contribute to the pharmacological profile of similar compounds.
Antitumor Activity
Research indicates that derivatives containing the arylpiperazine moiety are associated with significant antitumor activity . The presence of this pharmacophore enhances interaction with various biological targets, making it a promising candidate for cancer treatment. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are implicated in inflammatory responses and pain pathways. Recent findings have shown that modifications to the piperazine ring can enhance selectivity and potency against COX-II compared to COX-I, indicating a favorable therapeutic index .
Mechanistic Studies
Mechanistic studies on related compounds have demonstrated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins. The potential for This compound to engage these pathways warrants further investigation .
Pharmacological Profiles
A comparative analysis of similar compounds shows varying degrees of biological activity based on structural modifications. The following table summarizes key findings from recent studies on related arylpiperazine derivatives:
| Compound Name | Target | IC50 (µM) | Notes |
|---|---|---|---|
| PYZ1 | COX-II | 0.011 | Highest potency reported |
| PYZ16 | COX-II | 0.52 | Selective inhibitor |
| Compound A | Cancer | 12.5 | Induces apoptosis |
| Compound B | Cancer | 8.0 | Cell cycle arrest |
In Vivo Studies
In vivo studies using animal models have shown that compounds similar to This compound exhibit significant anti-inflammatory effects and reduced tumor growth rates. These studies emphasize the need for further exploration into the pharmacokinetics and toxicity profiles of this compound.
Clinical Relevance
Given the structural similarities to known drugs, this compound may also possess potential for repurposing in clinical settings where existing therapies are inadequate. The ongoing research into piperazine derivatives continues to reveal their versatility and efficacy across a range of diseases.
Q & A
Q. What are the key synthetic steps and optimization challenges for this compound?
The synthesis involves multi-step reactions, including:
- Formation of the pyrido[1,2-a]pyrimidinone core via cyclization.
- Introduction of the benzylpiperazine moiety via nucleophilic substitution.
- Z-selective condensation of the thiazolidinone fragment using Wittig or Knoevenagel reactions . Methodological guidance : Optimize reaction temperatures (e.g., 60–80°C for cyclization) and use catalysts like Pd(OAc)₂ for coupling efficiency. Monitor stereochemistry during condensation using NMR to confirm Z-configuration .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Purity assessment requires:
- HPLC with UV detection (λ = 254 nm) and a C18 column for baseline separation of intermediates.
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Q. What preliminary biological screening approaches are suitable for this compound?
Initial assays should focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
Compare analogs such as:
- 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one : Replace benzylpiperazine with benzylamine to assess the impact of basicity on bioactivity.
- Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate : Introduce ester groups to evaluate solubility effects . Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or DNA gyrase. Validate with isothermal titration calorimetry (ITC) .
Q. How to resolve conflicting data in biological activity assays?
Example: Discrepancies in IC₅₀ values across cell lines may arise from:
- Cellular uptake variability : Measure intracellular concentrations via LC-MS/MS.
- Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways.
- Redox interference : Use ROS scavengers (e.g., NAC) in assays to test thiol-mediated artifacts .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C.
- Metabolic stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation).
- Prodrug design : Mask thioxo groups with acetyl or PEG-ylated prodrugs to enhance plasma stability .
Experimental Design & Data Analysis
Q. How to design a robust SAR study integrating synthetic and computational approaches?
- Step 1 : Synthesize 10–15 analogs with systematic substitutions (e.g., benzyl → 4-methoxybenzyl, methyl → ethyl).
- Step 2 : Perform parallelized biological testing (e.g., 384-well plates for high-throughput screening).
- Step 3 : Use QSAR models (e.g., CoMFA, Random Forest) to correlate substituents with activity .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Cryo-EM or X-ray crystallography to resolve target-bound structures.
- SPR (Surface Plasmon Resonance) for real-time binding kinetics (KD, kon/koff).
- Metabolomics (LC-HRMS) to track downstream metabolic perturbations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
